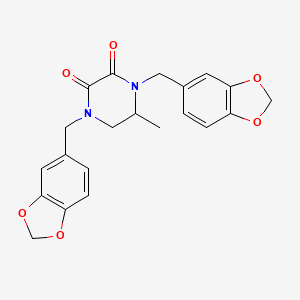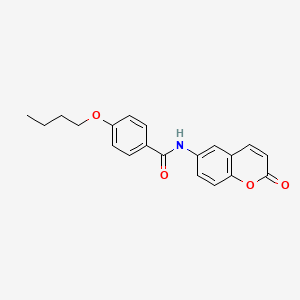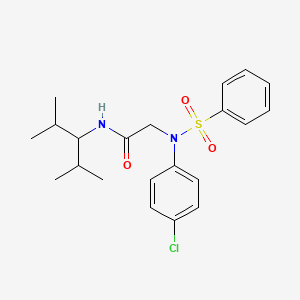
1,4-bis(1,3-benzodioxol-5-ylmethyl)-5-methyl-2,3-piperazinedione
Overview
Description
1,4-bis(1,3-benzodioxol-5-ylmethyl)-5-methyl-2,3-piperazinedione, commonly known as MDPV, is a psychoactive drug that belongs to the class of synthetic cathinones. MDPV is a potent stimulant that has been abused for its euphoric effects. The drug has been banned in many countries due to its potential for abuse and addiction. However, MDPV has also been the subject of scientific research due to its unique chemical properties and potential therapeutic applications.
Mechanism of Action
MDPV works by blocking the reuptake of dopamine and norepinephrine in the brain, leading to an increase in the concentration of these neurotransmitters. This increase in neurotransmitter concentration results in the stimulation of the brain's reward center, leading to feelings of euphoria and increased energy. However, the prolonged use of MDPV can lead to addiction and other adverse effects.
Biochemical and Physiological Effects:
MDPV has been shown to have a range of biochemical and physiological effects on the body. The drug has been shown to increase heart rate, blood pressure, and body temperature. Prolonged use of MDPV can lead to cardiovascular problems, such as heart attacks and strokes. The drug can also cause psychosis, paranoia, and other mental health problems.
Advantages and Limitations for Lab Experiments
MDPV has been used as a research tool to better understand the mechanisms of drug addiction and abuse. The drug's unique chemical properties make it a useful tool for studying the effects of dopamine and norepinephrine on the brain. However, the use of MDPV in research is limited due to its potential for abuse and addiction. Researchers must take precautions to ensure that the drug is used safely and responsibly.
Future Directions
The study of MDPV and other synthetic cathinones is an area of active research. Future studies will focus on understanding the long-term effects of MDPV on the brain and body. Researchers will also investigate the potential therapeutic applications of MDPV and other synthetic cathinones. New methods for synthesizing MDPV and other synthetic cathinones will be developed, leading to safer and more effective drugs. Finally, researchers will continue to develop new tools and techniques for studying the effects of drugs on the brain and body.
Scientific Research Applications
MDPV has been the subject of scientific research due to its unique chemical properties and potential therapeutic applications. The drug's ability to stimulate the release of dopamine and norepinephrine in the brain has been studied for its potential in treating depression and attention deficit hyperactivity disorder (ADHD). MDPV has also been studied for its potential use as a research tool to better understand the mechanisms of drug addiction and abuse.
properties
IUPAC Name |
1,4-bis(1,3-benzodioxol-5-ylmethyl)-5-methylpiperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-13-8-22(9-14-2-4-16-18(6-14)28-11-26-16)20(24)21(25)23(13)10-15-3-5-17-19(7-15)29-12-27-17/h2-7,13H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZGLDYIMYMOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)C(=O)N1CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({[(4-methyl-5-{2-[(2-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4135569.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4135575.png)
![1-{[(3-isopropoxypropyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B4135579.png)
![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4135583.png)
![3-iodo-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide](/img/structure/B4135590.png)
![N-(4-iodophenyl)-2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4135604.png)
![4-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4135614.png)
amino]phenol](/img/structure/B4135621.png)
![N-{2-[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4135643.png)

![4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4135665.png)
![methyl 4-(3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4135667.png)

![7-bromo-2-(2-chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135676.png)